10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride: is a complex organic compound that features both acridinone and thiazolylhydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the acridinone core, followed by the introduction of the 2-aminoethyl group. The thiazolylhydrazone moiety is then attached through a condensation reaction with appropriate hydrazine derivatives. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acridinone moiety, converting it to acridine derivatives.
Substitution: The thiazolylhydrazone part can participate in nucleophilic substitution reactions, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Acridine derivatives and reduced thiazolylhydrazone products.
Substitution: Various substituted thiazolylhydrazone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the acridinone moiety, which exhibits strong fluorescence properties.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets. The acridinone moiety can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. The thiazolylhydrazone part can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Aminothiazole: A simpler compound with a thiazole core, used in medicinal chemistry.
Acridine: A parent compound of acridinone, known for its intercalating properties with DNA.
Hydrazones: A class of compounds with similar hydrazone functionality, used in various chemical and biological applications.
Uniqueness: 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is unique due to its combination of acridinone and thiazolylhydrazone moieties, providing a versatile platform for chemical modifications and applications in multiple scientific fields.
Properties
CAS No. |
92928-33-1 |
---|---|
Molecular Formula |
C18H19Cl2N5S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[[10-(2-aminoethyl)acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H17N5S.2ClH/c19-9-11-23-15-7-3-1-5-13(15)17(14-6-2-4-8-16(14)23)21-22-18-20-10-12-24-18;;/h1-8,10,12H,9,11,19H2,(H,20,22);2*1H |
InChI Key |
XOKPZYZPZAYSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC3=NC=CS3)C4=CC=CC=C4N2CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.